molecular formula C22H25N3S B5562358 1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine

1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No. B5562358
M. Wt: 363.5 g/mol
InChI Key: SQTGDPXKULEBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperazine compounds involves multi-step chemical reactions, starting from basic precursors to the final complex molecules. For instance, the synthesis of similar compounds typically includes reactions like the condensation of piperazine derivatives with chloromethylated compounds or the reaction of brominated precursors with anhydrous piperazine under optimized conditions to yield the desired piperazine derivatives with high purity and yield. These methods highlight the versatility and adaptability of synthetic routes to produce piperazine derivatives with specific functional groups and structural features (Dong Chuan-min, 2014).

Molecular Structure Analysis

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions that modify their structure and functional properties. Reactions such as nucleophilic substitution, cycloaddition, and condensation are commonly employed to introduce new functional groups or to construct complex molecular architectures. These reactions extend the compound's chemical versatility, making it a valuable scaffold for developing new chemical entities with potential biological activities (Guo-qiang Hu et al., 2007).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents. Detailed structural analysis through techniques like X-ray crystallography provides insights into the compound's conformation, packing in the solid state, and intermolecular interactions, which are crucial for understanding its physicochemical characteristics and potential applications in material science and pharmaceutical formulation (Z. Şahin et al., 2012).

Chemical Properties Analysis

The chemical properties of “1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine” and similar compounds, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are foundational for their application in synthetic chemistry and drug development. Studies on related molecules have shown that the presence of functional groups like thiazole and phenyl rings contributes to their reactivity and interaction with biological targets, underscoring the importance of chemical property analysis in the development of new therapeutics (Ahmed E. M. Mekky & S. Sanad, 2020).

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A novel series of thiazolidinone derivatives, incorporating 1-pyridin-2-yl-piperazine, have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal species. The compounds demonstrated significant antimicrobial efficacy, highlighting their potential in the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012). Another study on s-triazine-based thiazolidinones, also featuring piperazine derivatives, confirmed their antimicrobial potency, further supporting the potential of these compounds in addressing microbial resistance (Patel, R. V. Patel, Kumari, & Patel, 2012).

Anticancer Activity

Research into 1,3-thiazole derivatives with piperazine substituents has revealed promising anticancer activity. These compounds were tested across a spectrum of cancer cell lines, including lung, kidney, and breast cancer, showing significant efficacy. Specifically, derivatives with a piperazine substituent at the 1,3-thiazole cycle exhibited the most potent anticancer effects (Turov, 2020).

Antifungal and Anti-biofilm Activities

The synthesis of novel bis(pyrazole-benzofuran) hybrids, containing a piperazine linker, has demonstrated potent antibacterial, antifungal, and biofilm inhibition activities. These compounds, especially those with nitrophenyl derivatives, have shown significant efficacy against various bacterial strains, including MRSA and VRE, and exhibited strong biofilm inhibition comparable to that of Ciprofloxacin (Mekky & Sanad, 2020).

Solubility and Pharmacokinetics

A study focused on a potential antifungal compound from the 1,2,4-triazole class, detailed its solubility thermodynamics and partitioning processes in biologically relevant solvents. The research provides insights into the solubility behavior of these compounds in different solvents, which is crucial for their pharmacokinetic profiling and development as therapeutic agents (Volkova, Levshin, & Perlovich, 2020).

properties

IUPAC Name

4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3S/c1-17-7-6-10-21(18(17)2)25-13-11-24(12-14-25)15-20-16-26-22(23-20)19-8-4-3-5-9-19/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTGDPXKULEBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.